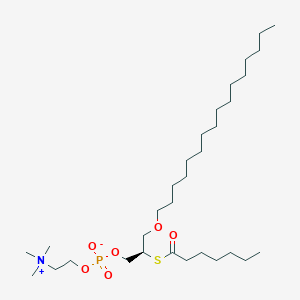
Heptanoyl Thio-PC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoyl Thio-Phosphatidylcholine is a thiolated phosphatidylcholine derivative characterized by the presence of a heptanoyl fatty acid chain and a sulfur-containing (thio) group linked to a phosphatidylcholine backbone . This compound is commonly used as a substrate for phospholipase activity assays due to its unique chemical structure .
Preparation Methods
Heptanoyl Thio-Phosphatidylcholine can be synthesized through the following steps:
Synthesis of the Thioester Analog: The synthesis begins with the preparation of the thioester analog of glycerophospholipids.
Purification: The crude product is then purified using chromatographic techniques to obtain the desired compound with high purity (≥98%).
Formulation: The purified compound is formulated as a solution in ethanol or other suitable solvents for storage and use.
Chemical Reactions Analysis
Heptanoyl Thio-Phosphatidylcholine undergoes various chemical reactions, including:
Reduction: The thioester bond can be reduced to form the corresponding alcohol and thiol.
Substitution: The heptanoyl group can be substituted with other acyl groups through transesterification reactions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acid or base catalysts for substitution reactions . The major products formed from these reactions include sulfoxides, sulfones, alcohols, and thiols .
Scientific Research Applications
Heptanoyl Thio-Phosphatidylcholine has several scientific research applications:
Lipid Membrane Studies: It is used to artificially modify cell membranes or create model lipid bilayers, allowing scientists to study how these modifications affect membrane fluidity, phase behavior, and interaction with proteins.
Phospholipase Activity Assays: It serves as a convenient colorimetric substrate for the measurement of phospholipase activity, particularly for enzymes like phospholipase A2.
Protein-Lipid Interactions: Its unique structure makes it a valuable tool for studying protein-lipid interactions and the role of lipids in biological processes.
Mechanism of Action
The mechanism of action of Heptanoyl Thio-Phosphatidylcholine involves its interaction with phospholipase enzymes. The thioester bond in the compound is hydrolyzed by the enzyme, releasing the heptanoyl group and generating a colorimetric signal that can be measured . This allows researchers to quantify phospholipase activity and study the enzyme’s kinetics and specificity .
Comparison with Similar Compounds
Heptanoyl Thio-Phosphatidylcholine is similar to other thiolated phosphatidylcholine derivatives, such as Diheptanoyl Thio-Phosphatidylcholine. it contains an ether-linked saturated C16 moiety at the sn-1 position rather than a heptanoyl thiol ester . This structural difference results in lower activity when assayed with certain phospholipase enzymes, such as porcine pancreatic and bee venom sPLA2 . Other similar compounds include Thioetheramide-Phosphatidylcholine and Thioesteramide-Phosphatidylcholine .
Properties
Molecular Formula |
C31H64NO6PS |
|---|---|
Molecular Weight |
609.9 g/mol |
IUPAC Name |
[(2R)-2-heptanoylsulfanyl-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C31H64NO6PS/c1-6-8-10-12-13-14-15-16-17-18-19-20-21-23-26-36-28-30(40-31(33)24-22-11-9-7-2)29-38-39(34,35)37-27-25-32(3,4)5/h30H,6-29H2,1-5H3/t30-/m1/s1 |
InChI Key |
HWBAKTCCNWQOTL-SSEXGKCCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


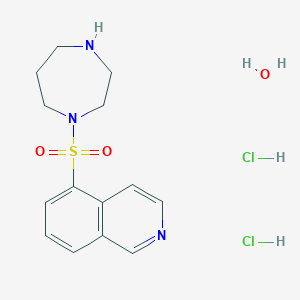
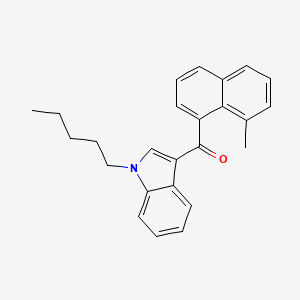


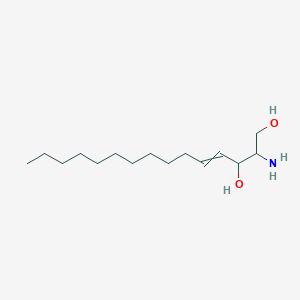
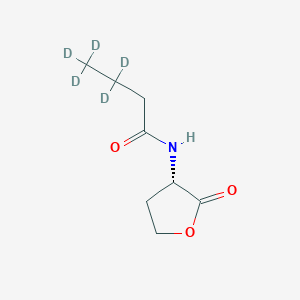
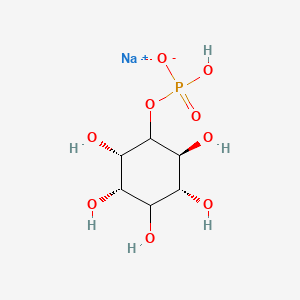
![[(2S)-oxiran-2-yl]methyl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10767142.png)
![(1S,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,22S,25R,27R,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B10767149.png)
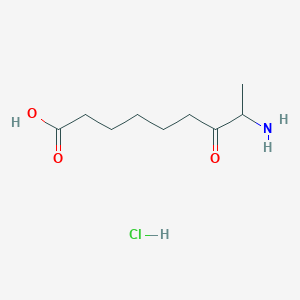



![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
